N-Methyl-9-vinyl-9H-purin-6-amine
Description
N-Methyl-9-vinyl-9H-purin-6-amine is a synthetic purine derivative characterized by a vinyl group at the 9-position and a methyl-substituted amine at the 6-position of the purine scaffold. Purines are critical in biological systems, serving as components of nucleotides and nucleic acids, and their synthetic analogues are widely explored for therapeutic applications.
Properties
CAS No. |
34760-82-2 |
|---|---|
Molecular Formula |
C8H9N5 |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
9-ethenyl-N-methylpurin-6-amine |
InChI |
InChI=1S/C8H9N5/c1-3-13-5-12-6-7(9-2)10-4-11-8(6)13/h3-5H,1H2,2H3,(H,9,10,11) |
InChI Key |
LIXFQAGWJNXDKT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-Methyl-9-vinyl-9H-purin-6-amine can be contextualized by comparing it to related purine derivatives, focusing on substituent effects at the 6- and 9-positions. Below is a detailed analysis supported by experimental data from the literature.
Substituent Effects at the 9-Position
Table 1: Comparison of 9-Substituted Purin-6-amines
Key Observations:
- Vinyl vs. However, allyl derivatives like 9-Allyl-9H-purin-6-amine exhibit higher synthetic yields (49%).
- Aromatic vs. Aliphatic : 9-Phenyl derivatives show enhanced π-π interactions due to the aromatic ring, which may improve target binding compared to aliphatic substituents like vinyl or methyl.
- Complex Substituents : The 4-methoxyquinazolinyl group in 9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amine introduces a planar, fused-ring system, which could enhance intercalation with nucleic acids.
Substituent Effects at the 6-Position
Table 2: Comparison of 6-Substituted 9H-Purines
Key Observations:
- Halogenation : Bromine or chlorine substituents (e.g., 8-Bromo-9-pentynylpurin-6-amine) introduce electron-withdrawing effects, which may modulate reactivity in nucleophilic substitution reactions.
- Functional Groups: Thioether or nitrile groups (e.g., in 5-((6-Amino-9H-purin-8-yl)thio)-isophthalonitrile) can improve solubility or enable further functionalization.
Preparation Methods
N9-Alkylation of Purine Precursors
The introduction of the vinyl group at the N9 position of the purine scaffold is achieved through nucleophilic substitution reactions. A widely adopted method involves reacting 2,6-dichloropurine with vinyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (60–80°C). This reaction proceeds via an SN2 mechanism, where the purine’s N9 nitrogen attacks the electrophilic carbon of the vinyl halide.
Critical Parameters :
-
Solvent : DMF enhances solubility of intermediates and stabilizes transition states through polar interactions.
-
Temperature : Reactions conducted at 80°C for 12 hours achieve optimal conversion rates (>70%), while lower temperatures (e.g., 60°C) result in incomplete alkylation.
-
Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are occasionally employed to accelerate reaction kinetics in biphasic systems.
C6-Amination via Nucleophilic Aromatic Substitution
Following N9-vinylation, the chlorine atom at the C6 position is replaced with a methylamino group using methylamine in ethanol or tetrahydrofuran (THF). This step proceeds under mild conditions (room temperature, 6–8 hours) and requires no additional catalysts. The reaction’s success hinges on the electron-withdrawing nature of the purine ring, which activates the C6 position for nucleophilic attack.
Representative Procedure :
-
Substrate Preparation : 9-Vinyl-2,6-dichloro-9H-purine (1.06 mmol) is dissolved in anhydrous ethanol.
-
Methylamine Addition : A 2 M solution of methylamine in THF is added dropwise at 0°C.
-
Reaction Monitoring : Progress is tracked via thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup : The mixture is concentrated in vacuo, and the crude product is purified via flash chromatography (SiO₂, ethyl acetate/heptane gradient).
Comparative Analysis of Alkylation Methods
Vinyl Halide Alkylation vs. Mitsunobu Reaction
While vinyl halide alkylation remains the most direct route, Mitsunobu reactions offer an alternative for introducing vinyl groups under milder conditions. However, Mitsunobu protocols (using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃)) are less commonly reported for this specific compound due to competing side reactions at the purine’s exocyclic amines.
Table 1: Comparison of Alkylation Strategies
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Vinyl Bromide | 45–55 | DMF, K₂CO₃, 80°C, 12 h | High regioselectivity | Requires elevated temperatures |
| Mitsunobu Reaction | 60–65 | DIAD, PPh₃, THF, RT, 6 h | Mild conditions | Lower scalability |
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) are preferred for N9-alkylation due to their ability to solubilize both the purine precursor and the vinyl halide. In contrast, nonpolar solvents (e.g., toluene) result in poor conversion rates (<20%).
Analytical Validation of Synthetic Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of the intermediate 9-vinyl-2,6-dichloro-9H-purine exhibit characteristic downfield shifts for the vinyl protons (δ 5.4–5.6 ppm) and the purine’s H8 proton (δ 8.1–8.3 ppm). Completion of C6-amination is confirmed by the disappearance of the H8 signal and the appearance of a singlet corresponding to the methylamino group (δ 2.9–3.1 ppm).
Q & A
Q. What are the established synthetic routes for N-Methyl-9-vinyl-9H-purin-6-amine, and how do reaction parameters affect yield optimization?
- Methodological Answer : The synthesis typically involves alkylation of purine precursors. For example, introducing the vinyl group at the N9 position can be achieved via nucleophilic substitution using vinyl halides or Mitsunobu reactions. A base (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) under nitrogen is often employed. Key parameters include:
- Temperature : 60–100°C for efficient substitution .
- Solvent : DMF enhances solubility of intermediates .
- Catalyst : Phase-transfer catalysts (e.g., TBAB) improve reaction rates .
Table 1 : Comparison of Synthetic Approaches
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Vinyl bromide alkylation | 45–55 | DMF, K₂CO₃, 80°C, 12h | |
| Mitsunobu reaction | 60–65 | DIAD, PPh₃, THF, RT, 6h |
Q. How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify tautomeric forms and regiochemistry. For example, downfield shifts (~8.5 ppm) in ¹H NMR indicate vinyl proton environments, while ¹³C signals at ~150 ppm confirm purine ring carbons .
- X-ray crystallography : Determines bond lengths (e.g., C-N vinyl bond ~1.34 Å) and confirms the anti-conformation of the vinyl group relative to the purine ring .
Advanced Research Questions
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound derivatives targeting kinase inhibition?
- Methodological Answer :
- Step 1 : Synthesize analogs with modifications at C2, N7, or the vinyl group .
- Step 2 : Test in vitro kinase inhibition using ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay).
- Step 3 : Correlate IC₅₀ values with substituent electronic profiles (Hammett constants) or steric bulk (Taft parameters) .
Table 2 : Example SAR Data for Analogous Purines
| Substituent | IC₅₀ (nM) | Target Kinase |
|---|---|---|
| -Cl at C2 | 12.3 | PKA |
| -OCH₃ at N7 | 45.6 | CDK2 |
Q. How should researchers address discrepancies in biological activity data across assay systems (e.g., cell-based vs. enzymatic assays)?
- Methodological Answer :
- Variable Control : Standardize ATP concentrations (1 mM for enzymatic vs. 10 µM intracellular).
- Membrane permeability : Use logP calculations (e.g., ClogP ~2.5) to adjust for cellular uptake limitations .
- Validation : Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
Q. What computational strategies are effective for modeling target interactions of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding poses in kinase ATP pockets (e.g., PDB: 1ATP). Focus on hydrogen bonds between the purine N1 and kinase hinge residues .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the vinyl group in hydrophobic pockets .
Data Contradiction Analysis
Q. How can conflicting data on tautomer stability in polar vs. nonpolar solvents be resolved?
- Methodological Answer :
- Solvent-dependent NMR : Compare ¹H NMR in DMSO-d₆ (polar, stabilizes enol form) vs. CDCl₃ (nonpolar, favors keto tautomer). Integration of NH signals quantifies tautomer ratios .
- DFT calculations : Calculate Gibbs free energy differences (ΔG) between tautomers at the B3LYP/6-31G* level to predict dominant forms .
Structural and Analytical Guidelines
Q. What spectroscopic criteria confirm the purity of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
